molecular formula C18H23BrClN3O2 B8514463 ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate

ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate

Cat. No. B8514463
M. Wt: 428.7 g/mol
InChI Key: RTWQUNAEKFJOGV-UHFFFAOYSA-N
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Patent
US08937069B2

Procedure details

A mixture comprising 7-(2-bromo-3-chloro-6-cyclopropyl-pyrrolo[2,3-b]pyrazin-5-yl)-heptanoic acid ethyl ester (Intermediate D) (400 mg, 0.933 mmol) in 1,4-dioxane (8 ml) degassed with N2 was treated with phenylboronic acid (120 mg, 0.980 mmol), potassium carbonate (284 mg, 2.052 mmol) and PdCl2(dppf)-CH2Cl2-adduct (76 mg, 0.093 mmol). The reaction mixture was stirred at 60° C. for 12 hours. After cooling to RT and degassing with N2, phenylboronic acid (171 mg, 1.399 mmol) and PdCl2(dppf)-CH2Cl2-adduct (76 mg, 0.093 mmol) were added and stirring continued at 110° C. for 24 hours. The mixture was treated with ice-cooled water and the aqueous was extracted with diethyl ether. The organic portion was dried (Na2SO4) and concentrated under reduced pressure. Purification of the crude product on silica eluting with 5% EtOAc in iso-hexane afforded the titled compound:
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
120 mg
Type
reactant
Reaction Step Three
Quantity
284 mg
Type
reactant
Reaction Step Three
Quantity
76 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
171 mg
Type
reactant
Reaction Step Four
Quantity
76 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:25])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][N:11]1[C:15]2=[N:16][C:17](Cl)=[C:18](Br)[N:19]=[C:14]2[CH:13]=[C:12]1[CH:22]1[CH2:24][CH2:23]1)[CH3:2].N#N.[C:28]1(B(O)O)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl.O>[CH2:1]([O:3][C:4](=[O:25])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][N:11]1[C:15]2=[N:16][C:17]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)=[C:18]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[N:19]=[C:14]2[CH:13]=[C:12]1[CH:22]1[CH2:24][CH2:23]1)[CH3:2] |f:3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)OC(CCCCCCN1C(=CC=2C1=NC(=C(N2)Br)Cl)C2CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCCCCCN1C(=CC=2C1=NC(=C(N2)Br)Cl)C2CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
120 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
284 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
76 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
171 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
76 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 110° C. for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
The mixture was treated with ice-
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude product on silica eluting with 5% EtOAc in iso-hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(CCCCCCN1C(=CC=2C1=NC(=C(N2)C2=CC=CC=C2)C2=CC=CC=C2)C2CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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